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Abstract
Phosphoglycerate mutase 1 (PGAM1) is a critical glycolytic enzyme that catalyzes the

isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Beyond its

canonical role in glycolysis, PGAM1 is increasingly recognized as a key regulator of central

carbon metabolism, coordinating glycolytic flux with biosynthetic pathways such as the pentose

phosphate pathway (PPP) and serine synthesis.[1] Its expression and activity are frequently

upregulated in various human cancers, correlating with poor prognosis and making it a

compelling target for therapeutic development.[2][3][4] The functional versatility of PGAM1 is

intricately controlled by a suite of post-translational modifications (PTMs), including

phosphorylation, acetylation, ubiquitination, and succinylation. These modifications dynamically

modulate its enzymatic activity, stability, and interaction with other cellular components,

providing a rapid and precise mechanism for metabolic reprogramming in response to

oncogenic signals and nutrient availability. This guide provides an in-depth overview of the key

PTMs of PGAM1, summarizing the quantitative effects, detailing relevant experimental

protocols, and illustrating the associated signaling pathways.

Phosphorylation
Phosphorylation is a primary mechanism for the acute regulation of PGAM1 activity, particularly

in cancer cells driven by hyperactive tyrosine kinases.[5] This modification enhances enzymatic

function, providing a metabolic advantage for tumor growth.[6]
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Sites and Functional Impact
PGAM1 is phosphorylated at multiple residues, with tyrosine and histidine phosphorylation

being crucial for its activation.

Tyrosine Phosphorylation (Y26): Phosphorylation at Tyrosine 26 is a key event driven by

oncogenic tyrosine kinases like FGFR1 and EGFR.[5] This modification does not intrinsically

activate the enzyme but enhances its activity by stabilizing the binding of the cofactor 2,3-

bisphosphoglycerate (2,3-BPG). This stabilization promotes the subsequent phosphorylation

of the catalytic Histidine 11 (H11).[5][7] Structurally, Y26 phosphorylation induces a

conformational change, displacing the inhibitory glutamate residue (E19) from the active site,

which facilitates substrate binding.[5][7] This modification is commonly found in diverse

human cancers and is linked to increased cancer cell proliferation and tumor growth.[5][8]

Histidine Phosphorylation (H11): The catalytic cycle of PGAM1 involves a phosphohistidine

intermediate at Histidine 11.[2] This is achieved by the transfer of a phosphate group from

the cofactor 2,3-BPG.[5] Phospho-H11 is the active form of the enzyme that donates a

phosphate to 3-PG to form the 2,3-BPG intermediate, which then transfers a different

phosphate back to H11 to release the product 2-PG.[7] It has been shown that phospho-H11

activates PGAM1, at least in part, by promoting the binding of the substrate 3-PG.[5]

Interestingly, under conditions of low PKM2 activity, the accumulation of

phosphoenolpyruvate (PEP) can serve as a phosphate donor to phosphorylate H11, allowing

cancer cells to produce pyruvate independently of PKM2.[9]

Serine Phosphorylation (S31, S118): Proteomic analyses have identified phosphorylation at

Serine 31 and Serine 118.[10] In several cancers, including breast (BRCA) and colon

(COAD), S118 phosphorylation is elevated compared to normal tissues.[10] Similarly, S31

phosphorylation is higher in pancreatic (PAAD), lung (LUSC, LUAD), and liver (HCC)

cancers.[10] The precise functional consequence of serine phosphorylation on PGAM1

activity is still under investigation.

Signaling Pathway: FGFR1-Mediated Activation
Oncogenic signaling through receptor tyrosine kinases like FGFR1 directly leads to the

phosphorylation and activation of PGAM1. This creates a feed-forward loop that enhances the

metabolic output required for rapid cell proliferation.
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FGFR1 signaling enhances PGAM1 activity via Y26 phosphorylation.

Acetylation
Lysine acetylation is a key PTM that responds to cellular nutrient status, particularly glucose

availability. For PGAM1, acetylation serves to enhance its catalytic function.

Sites and Functional Impact
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PGAM1 is acetylated on multiple lysine residues located in its C-terminal "cap" region, which is

known to influence catalytic efficiency.[11] Identified sites include Lys251, Lys253, and Lys254.

[9] Acetylation of these residues enhances PGAM1's enzymatic activity.[11] Conversely,

deacetylation by the NAD+-dependent deacetylase Sirtuin 1 (SIRT1) attenuates its activity.[11]

[12] This regulatory mechanism directly links the energy state of the cell (via NAD+ levels) to

the rate of glycolysis. Under high glucose conditions, PGAM1 is acetylated and active, while

under glucose restriction, SIRT1 levels rise, leading to PGAM1 deacetylation and reduced

activity.[9][11]

Signaling Pathway: Regulation by Glucose Availability
The acetylation status of PGAM1 is dynamically regulated by the opposing activities of an

unknown acetyltransferase and the deacetylase SIRT1, which acts as a sensor for cellular

energy levels.
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PGAM1 acetylation is controlled by glucose levels via SIRT1.
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Ubiquitination
Ubiquitination is a modification that primarily targets proteins for degradation, thereby

controlling protein homeostasis. Recent findings have identified a pathway for the targeted

degradation of PGAM1.

Sites and Functional Impact
The E3 ubiquitin ligase Synoviolin 1 (SYVN1) has been identified as a key regulator of PGAM1

stability.[13] SYVN1 mediates K48-linked polyubiquitination of PGAM1, which marks it for

degradation by the 26S proteasome.[13] This process can be induced by certain small

molecules, such as Dihydrotanshinone I (DHT), a natural compound derived from Salvia

miltiorrhiza.[13] By promoting the interaction between SYVN1 and PGAM1, DHT leads to

PGAM1 degradation, resulting in the disruption of glycolytic flux and suppression of tumor

growth in hepatocellular carcinoma.[13]

Signaling Pathway: DHT-Induced Degradation
The natural compound DHT can trigger the ubiquitination and subsequent degradation of

PGAM1 by enhancing its recognition by the E3 ligase SYVN1.
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DHT induces PGAM1 degradation via the SYVN1 E3 ligase.

Other Modifications
Succinylation
Aspirin, a known chemopreventive agent, has been shown to restrict glycolysis by modulating

PGAM1 succinylation.[14]

Site and Impact: Aspirin treatment reduces the succinylation of PGAM1 at Lysine 99 (K99).

This modification is critical for enzymatic activity, and its reduction leads to suppressed

glycolysis in liver cancer cells.[14]
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Regulating Enzymes: Histone acetyltransferase 1 (HAT1) has been identified as a "writer" of

PGAM1 succinylation. The expression of HAT1 is, in turn, upregulated by the transcription

factor NF-κB (p65). Aspirin inhibits this pathway by down-regulating NF-κB, which leads to

decreased HAT1 levels and consequently reduced PGAM1 K99 succinylation.[14]

Glycosylation
Public databases indicate that PGAM1 can be O-linked glycosylated at two sites, though the

specific residues and functional implications of this modification are not yet well characterized.

[15]

Summary of PGAM1 Post-Translational
Modifications
The following table summarizes the key quantitative and qualitative data regarding PGAM1

PTMs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35835856/
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.lifemapsc.com/gcsuite/gc_trial/
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Modificatio
n

Site(s)
Effector
Enzyme(s)

Upstream
Signal/Indu
cer

Functional
Effect on
PGAM1

Quantitative
Impact

Phosphorylati

on
Tyr26

FGFR1,

EGFR

Oncogenic

signaling

Enhances

2,3-BPG

binding,

promotes

H11

phosphorylati

on

Enhances

2,3-BPG-

dependent

activity[5]

His11
2,3-BPG,

PEP

Catalytic

cycle

Active site for

catalysis

Required for

enzymatic

function[2]

Acetylation

Lys251,

Lys253,

Lys254

SIRT1

(deacetylase)
High glucose

Increases

enzymatic

activity

~30-40%

activity

increase with

deacetylase

inhibitor

NAM[11]

Ubiquitination Not specified
SYVN1 (E3

Ligase)

Dihydrotanshi

none I (DHT)

K48-linked

polyubiquitina

tion and

proteasomal

degradation

Decreases

protein

level[13]

Succinylation Lys99 HAT1 (writer)
NF-κB

signaling

Increases

enzymatic

activity

Aspirin

reduces

succinylation,

suppressing

activity[14]

Key Experimental Protocols
This section provides detailed methodologies for common experiments used to study PGAM1

PTMs.
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Immunoprecipitation and Western Blot for PTM
Detection
This protocol is used to determine the in vivo modification status of PGAM1.

Workflow Diagram:
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Workflow for detecting PGAM1 post-translational modifications.

Methodology:

Cell Culture and Treatment: Culture cells (e.g., HEK293, H1299) to ~80% confluency. Treat

with specific inhibitors if necessary (e.g., 5 mM Nicotinamide (NAM) and 5 µM Trichostatin A

(TSA) overnight to inhibit deacetylases).[11]

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and

phosphatase inhibitor cocktails.

Immunoprecipitation (IP):

Pre-clear cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

Incubate the supernatant with an anti-PGAM1 antibody (or an anti-tag antibody like anti-

MYC if using tagged PGAM1) overnight at 4°C with gentle rotation.[11]

Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours.

Wash the beads 3-5 times with lysis buffer to remove non-specific binding.

Elution and Electrophoresis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE

sample buffer. Separate the proteins on a polyacrylamide gel.
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Western Blotting:

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-

phosphotyrosine, anti-acetyl-lysine) overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the

membrane with an anti-PGAM1 antibody to confirm equal loading of the

immunoprecipitated protein.[5][11]

In Vitro Kinase Assay
This assay directly tests if a specific kinase can phosphorylate PGAM1.

Methodology:

Reaction Setup: In a microcentrifuge tube, combine the following in a kinase buffer:

Purified, recombinant Flag-tagged PGAM1 (rPGAM1) as the substrate.[5]

Active, recombinant kinase (e.g., rFGFR1, rEGFR).[5]

ATP (typically 100-200 µM).

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing with a

phospho-specific antibody (e.g., anti-phosphotyrosine) to detect PGAM1 phosphorylation.[5]

In Vitro Ubiquitination Assay
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This assay reconstitutes the ubiquitination cascade to determine if an E3 ligase targets

PGAM1.

Workflow Diagram:
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Workflow for an in vitro ubiquitination assay.

Methodology:

Reaction Master Mix: Prepare a master mix on ice containing ubiquitination buffer, ATP,

recombinant E1 activating enzyme, a specific E2 conjugating enzyme, and ubiquitin.

Reaction: To individual tubes, add the master mix, the purified PGAM1 substrate, and the

purified E3 ligase (e.g., SYVN1). Include a negative control reaction lacking the E3 ligase.
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Incubation: Incubate the reactions at 37°C for 1-2 hours.[16]

Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze

the samples by Western blot. A "ladder" of higher molecular weight bands appearing when

probing with an anti-PGAM1 or anti-ubiquitin antibody indicates polyubiquitination.

PGAM1 Enzyme Activity Assay
This assay measures the catalytic conversion of 3-PG to 2-PG.

Methodology:

Source of Enzyme: Use either purified recombinant PGAM1 or cell lysates from cells under

different experimental conditions.[5][11]

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, MgSO4, and the

substrate, 3-phosphoglycerate.

Coupling Enzymes: The reaction is typically coupled with downstream enzymes. Add

enolase (to convert 2-PG to phosphoenolpyruvate), pyruvate kinase (to convert PEP to

pyruvate), and lactate dehydrogenase (to convert pyruvate to lactate). The activity is

monitored by the oxidation of NADH to NAD+, which is measured as a decrease in

absorbance at 340 nm.

Initiation and Measurement:

Add the cofactor 2,3-BPG (e.g., 10 µM) to activate PGAM1.[5]

Initiate the reaction by adding the PGAM1-containing sample.

Immediately measure the change in absorbance at 340 nm over time using a

spectrophotometer. The rate of NADH decrease is proportional to PGAM1 activity.

Data Analysis: Calculate the specific activity (units per mg of protein). Compare the activity

between control and treated/modified samples. For example, compare the activity of

rPGAM1 with and without prior incubation with a kinase.[5]
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Conclusion
The post-translational modification of PGAM1 is a sophisticated regulatory system that fine-

tunes cellular metabolism in response to both internal and external cues. Phosphorylation,

acetylation, ubiquitination, and succinylation each provide a distinct layer of control over

PGAM1's function, impacting its catalytic activity and protein stability. In cancer, these PTMs

are often hijacked to sustain the high metabolic demands of proliferation and survival. A

thorough understanding of these regulatory mechanisms, facilitated by the experimental

protocols detailed herein, is crucial for researchers and drug development professionals

seeking to exploit PGAM1 as a therapeutic target. Future investigations into the interplay

between different PTMs and the identification of the remaining unknown effector enzymes will

undoubtedly unveil new avenues for therapeutic intervention in cancer and other metabolic

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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